Diethyl pyimDC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

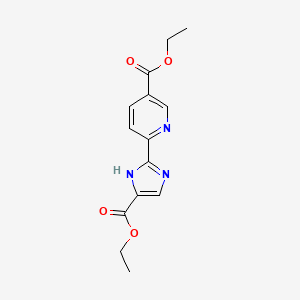

C14H15N3O4 |

|---|---|

Molecular Weight |

289.29 g/mol |

IUPAC Name |

ethyl 6-(5-ethoxycarbonyl-1H-imidazol-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H15N3O4/c1-3-20-13(18)9-5-6-10(15-7-9)12-16-8-11(17-12)14(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |

InChI Key |

ZFLMXWJZGZWFQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(N2)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Diethyl pyimDC: A Technical Guide to its Action as a Collagen Prolyl 4-Hydroxylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyimDC has emerged as a significant tool in cellular biology and a potential therapeutic lead, primarily due to its potent and selective inhibition of human collagen prolyl 4-hydroxylase 1 (CP4H1). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological impact.

Introduction

Collagen is the most abundant protein in the extracellular matrix, providing structural integrity to tissues. Its stability is critically dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[1] Dysregulation of collagen production is implicated in various pathologies, including fibrosis and cancer metastasis. This compound is a cell-permeable small molecule that, upon intracellular hydrolysis, acts as a potent inhibitor of CP4H1, the primary isoform of CP4H. By targeting this key enzyme, this compound offers a powerful means to modulate collagen synthesis and study its downstream effects.

Mechanism of Action

Cellular Uptake and Activation

This compound is a prodrug form of the active inhibitor, pyimDC. The ethyl ester groups enhance its lipophilicity, facilitating passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the diethyl ester groups to yield the active dicarboxylate form, pyimDC.

Experimental Workflow: Cellular Uptake and Activation

References

Diethyl pyimDC: A Technical Guide to a Prolyl 4-Hydroxylase Inhibitor for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diethyl 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylate (Diethyl pyimDC), a potent pro-inhibitor of prolyl 4-hydroxylase (P4H), with a specific focus on its application in research and drug development. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on relevant signaling pathways.

Core Concepts and Mechanism of Action

This compound acts as a cell-permeable pro-inhibitor of collagen prolyl 4-hydroxylase (CP4H), an enzyme crucial for the post-translational modification of collagen.[1] Within the cell, this compound is metabolized into its active form, 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid (pyimDC), which competitively inhibits CP4H with respect to its co-substrate, α-ketoglutarate.[1]

Prolyl 4-hydroxylases are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues in procollagen chains.[1] This hydroxylation is essential for the formation of stable collagen triple helices.[1] By inhibiting CP4H, pyimDC disrupts collagen biosynthesis, leading to the production of under-hydroxylated procollagen that is unable to form a stable triple helix and is subsequently degraded intracellularly.[2][3]

Beyond its role in collagen synthesis, the broader family of prolyl hydroxylases (PHDs) also regulates the stability of Hypoxia-Inducible Factor-1α (HIF-1α).[4] Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs can therefore lead to the stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][5] While this compound primarily targets CP4H, its potential effects on other PHDs and the HIF-1α pathway are of significant interest in various pathological contexts.

Quantitative Data

The inhibitory potency of the active form of this compound, pyimDC, against human collagen prolyl 4-hydroxylase 1 (CP4H1) has been determined in vitro. The diethyl ester form is not active against the purified enzyme, confirming its role as a pro-inhibitor.[1]

| Compound | Target | IC50 Value (µM) | Inhibition Type |

| pyimDC | Human CP4H1 | 2.6 ± 0.1 | Competitive with α-ketoglutarate |

Table 1: In vitro inhibitory activity of pyimDC against human CP4H1.[1]

In cellular assays, this compound has been shown to effectively reduce the secretion of collagen from MDA-MB-231 breast cancer cells.[1] At concentrations up to 56 µM, this compound treatment resulted in a significant decrease in ferritin levels, but without a corresponding accumulation of Transferrin Receptor (TfR) or HIF-1α, suggesting a selective effect on iron metabolism at these concentrations.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

Experimental Protocols

Synthesis of Diethyl 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylate (this compound)

Materials:

-

2-Pyridinecarboxamidine hydrochloride

-

Diethyl 2-oxosuccinate (diethyl oxalacetate)

-

Sodium ethoxide

-

Ethanol

-

Oxidizing agent (e.g., manganese dioxide)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure (General Outline):

-

Condensation: Dissolve 2-pyridinecarboxamidine hydrochloride and diethyl 2-oxosuccinate in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Oxidation: Dissolve the crude product in a suitable solvent like dichloromethane.

-

Add an oxidizing agent (e.g., manganese dioxide) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the oxidizing agent and any inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Collagen Prolyl 4-Hydroxylase (CP4H1) Inhibition Assay

This protocol is adapted from general procedures for measuring CP4H activity and is tailored for assessing the inhibitory potential of pyimDC.

Materials:

-

Recombinant human CP4H1

-

(Pro-Pro-Gly)₁₀ as a peptide substrate

-

α-ketoglutarate

-

FeSO₄

-

Ascorbic acid

-

Dithiothreitol (DTT)

-

Catalase

-

Tris-HCl buffer (pH 7.8)

-

pyimDC (dissolved in DMSO)

-

Method for detecting succinate (e.g., Succinate-Glo™ Assay) or hydroxyproline.[6]

Procedure:

-

Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing Tris-HCl buffer, FeSO₄ (e.g., 50 µM), ascorbic acid (e.g., 2 mM), DTT (e.g., 0.1 mM), catalase (e.g., 0.1 mg/mL), and the peptide substrate (e.g., 100 µM).[6]

-

Inhibitor Addition: Add varying concentrations of pyimDC (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Enzyme Addition: Add recombinant human CP4H1 to a final concentration of, for example, 50 nM to initiate the reaction.

-

Co-substrate Addition: Add α-ketoglutarate (at a concentration near its Km, e.g., 10-50 µM) to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: Stop the reaction according to the detection method used. If using a succinate detection assay, follow the manufacturer's protocol.[6]

-

Data Analysis: Measure the signal (e.g., luminescence for Succinate-Glo™). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Collagen Secretion

This protocol describes how to assess the effect of this compound on collagen secretion from cultured cells.

Materials:

-

MDA-MB-231 cells (or other high collagen-secreting cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Sirius Red dye solution (0.1% in saturated picric acid)

-

0.1 M NaOH

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Sample Collection:

-

Medium: Collect the conditioned medium from each well.

-

Cell Layer: Wash the cell layer with PBS.

-

-

Collagen Precipitation and Staining (from medium):

-

Add the Sirius Red solution to the collected medium and incubate with gentle agitation for 1 hour at room temperature to precipitate collagen-dye complexes.[7]

-

Centrifuge the samples to pellet the precipitated complexes.

-

Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.

-

Dissolve the pellet in 0.1 M NaOH.[7]

-

-

Quantification: Measure the absorbance of the dissolved pellet at a wavelength of approximately 540 nm using a spectrophotometer.

-

Data Analysis: Normalize the collagen amount to the cell number or total protein content of the corresponding cell layer. Compare the amount of secreted collagen in treated samples to the vehicle control.

Western Blot Analysis of HIF-1α Stabilization

This protocol outlines the procedure for detecting HIF-1α levels in cells treated with this compound.

Materials:

-

HEK293 or other suitable cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls for HIF-1α induction

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control and positive controls (CoCl₂ or DFO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells and collect the lysate.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.[8]

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.

Conclusion

This compound is a valuable research tool for studying the roles of collagen prolyl 4-hydroxylase in various physiological and pathological processes. Its cell permeability and subsequent conversion to the active inhibitor, pyimDC, make it suitable for cellular studies. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into fibrosis, cancer, and other collagen-related disorders. The diagrams of the signaling pathways and experimental workflows serve as a visual guide to the compound's mechanism of action and its systematic evaluation. Further research into the in vivo efficacy and safety of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Diethyl pyimDC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical structure, and biological relevance of Diethyl pyimDC, a known inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). The information is intended to support research and development efforts in fields such as fibrosis, cancer metastasis, and other collagen-related pathologies.

Chemical Structure and Properties

This compound, systematically named Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a heterocyclic compound belonging to the Hantzsch 1,4-dihydropyridine class. Its structure features a central dihydropyridine ring substituted with an imidazole ring, two methyl groups, and two ethyl carboxylate groups.

The diethyl ester form of the molecule is designed for enhanced cell permeability. Inside the cell, it is presumed to be hydrolyzed to its active dicarboxylic acid form, pyimDC, which is responsible for the inhibition of CP4H1.[1]

Table 1: Physicochemical and Crystallographic Data for this compound [2][3]

| Property | Value |

| IUPAC Name | Diethyl 4-(1H-imidazol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Synonym | This compound |

| CAS Number | 1821370-64-2 |

| Molecular Formula | C₁₆H₂₁N₃O₄ |

| Molecular Weight | 319.36 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a=8.127(7) Å, b=10.046(8) Å, c=12.536(10) Å, α=70.47(2)°, β=96.52(2)°, γ=99.43(2)° |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot, multi-component Hantzsch dihydropyridine synthesis. This reaction involves the condensation of an aldehyde (1H-imidazole-2-carbaldehyde), a β-ketoester (in this case, two equivalents of methyl acetoacetate, although the final product is a diethyl ester, implying a variation of the procedure or a typo in the source material, with ethyl acetoacetate being the more likely reactant for the named product), and a nitrogen source (ammonium acetate).

Experimental Protocol: Hantzsch Synthesis of this compound[2]

This protocol is adapted from the synthesis of single crystals of the title compound.

Materials:

-

Methyl acetoacetate (or Ethyl acetoacetate)

-

1H-imidazole-2-carbaldehyde

-

Ammonium acetate

-

Ethanol

Procedure:

-

Dissolve 1H-imidazole-2-carbaldehyde (10 mmol) and methyl acetoacetate (20 mmol) in 30 ml of ethanol to form a clear solution.

-

Add ammonium acetate (10 mmol) to the mixture.

-

Heat the reaction mixture to 365 K (92 °C) and maintain for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should induce the precipitation of a solid product.

-

Collect the solid and recrystallize from an ethanol solution to obtain the purified this compound.

Yield:

-

A yield of 61% for the single-crystal product has been reported.[2]

Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is an inhibitor of collagen prolyl 4-hydroxylases (CP4Hs).[4] These enzymes are crucial for the post-translational modification of collagen, the most abundant protein in mammals.[1]

The Role of CP4H in Collagen Synthesis

CP4Hs catalyze the hydroxylation of proline residues within procollagen chains to form 4-hydroxyproline. This modification is essential for the formation of the stable, triple-helical structure of mature collagen.[1] Inhibition of CP4H leads to the production of under-hydroxylated, unstable procollagen that cannot fold correctly and is subsequently retained within the cell and degraded, rather than being secreted into the extracellular matrix.

Mechanism of Inhibition

The active form of the inhibitor, pyimDC, is a competitive inhibitor with respect to the co-substrate α-ketoglutarate (AKG) for CP4H1.[1]

Table 2: Inhibitory Activity of pyimDC

| Target | IC₅₀ Value | Notes |

| CP4H1 | (2.6 ± 0.1) µM | Data for the dicarboxylic acid form (pyimDC).[1] |

Signaling Pathway of CP4H1 Inhibition

The following diagram illustrates the collagen hydroxylation pathway and the point of inhibition by this compound.

Caption: Inhibition of the collagen hydroxylation pathway by this compound.

Conclusion

This compound is a valuable research tool for studying the role of collagen prolyl 4-hydroxylase in health and disease. Its well-defined synthesis via the Hantzsch reaction makes it an accessible molecule for chemical biology and drug discovery programs. The detailed structural and biological data provided in this guide offer a solid foundation for further investigation into its therapeutic potential.

References

An In-depth Technical Guide on the Core Solubility and Stability Properties of Diethyl 2,4-di(1H-imidazol-1-yl)pyrimidine-5-carboxylate (Diethyl pyimDC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,4-di(1H-imidazol-1-yl)pyrimidine-5-carboxylate, herein referred to as Diethyl pyimDC, is a novel small molecule identified as an inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). This enzyme plays a critical role in collagen biosynthesis and has been implicated in various fibrotic diseases and cancer progression. Understanding the solubility and stability of this compound is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and storage.

This technical guide details standardized experimental protocols for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions. It also provides templates for data presentation and a diagram of the relevant biological pathway.

Quantitative Data Summary

The following tables are templates for summarizing the solubility and stability data for this compound. In the absence of specific experimental values, these tables illustrate the format for presenting such data once it is generated.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water (pH 7.4) | Data not available | Data not available | Data not available | Shake-Flask Method |

| Phosphate Buffered Saline (PBS, pH 7.4) | Data not available | Data not available | Data not available | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | Shake-Flask Method |

| Ethanol | Data not available | Data not available | Data not available | Shake-Flask Method |

| Methanol | Data not available | Data not available | Data not available | Shake-Flask Method |

| Acetonitrile | Data not available | Data not available | Data not available | Shake-Flask Method |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination |

| 2.0 (0.01 N HCl) | Data not available | Data not available | Potentiometric Titration |

| 4.5 (Acetate Buffer) | Data not available | Data not available | Shake-Flask Method |

| 6.8 (Phosphate Buffer) | Data not available | Data not available | Shake-Flask Method |

| 7.4 (Phosphate Buffer) | Data not available | Data not available | Shake-Flask Method |

| 9.0 (Borate Buffer) | Data not available | Data not available | Shake-Flask Method |

Table 3: Stability of this compound under Accelerated Conditions

| Condition | Time Point | % Remaining | Degradation Products Identified |

| 40°C / 75% RH | 0 | 100 | - |

| 1 month | Data not available | Data not available | |

| 3 months | Data not available | Data not available | |

| 6 months | Data not available | Data not available | |

| Photostability (ICH Q1B) | 0 | 100 | - |

| Exposed | Data not available | Data not available | |

| Dark Control | Data not available | Data not available | |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 0 | 100 | - |

| 24 hours | Data not available | Data not available | |

| 48 hours | Data not available | Data not available | |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 0 | 100 | - |

| 24 hours | Data not available | Data not available | |

| 48 hours | Data not available | Data not available | |

| Oxidative Degradation (3% H₂O₂, 25°C) | 0 | 100 | - |

| 24 hours | Data not available | Data not available | |

| 48 hours | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method or another appropriate technique.

-

Calculate the solubility in mg/mL, µg/mL, and mol/L.

Stability Testing under ICH Guidelines

These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2]

Objective: To evaluate the stability of this compound under various environmental conditions to determine its shelf-life and storage requirements.

3.2.1. Accelerated Stability Testing

Procedure:

-

Place a known quantity of this compound in its intended primary packaging or in sealed glass vials.

-

Store the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[2]

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber.

-

Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Quantify the amount of remaining this compound and identify any major degradation products.

3.2.2. Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the drug substance.

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C). Analyze samples at various time points.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C). Analyze samples at various time points.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Analyze samples at various time points.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples for degradation.

Mandatory Visualizations

Collagen Prolyl 4-Hydroxylase 1 (CP4H1) Signaling Pathway

The following diagram illustrates the role of CP4H1 in collagen synthesis and its regulation, providing context for the mechanism of action of this compound.

Caption: Mechanism of CP4H1 in collagen synthesis and its inhibition by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the thermodynamic solubility of a compound.

Caption: Workflow for the Shake-Flask solubility determination method.

References

In Vitro Characterization of Diethyl pyimDC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl pyimDC has been identified as a potent and selective inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), an enzyme crucial for collagen stability.[1][2] The overproduction of collagen is associated with fibrosis and cancer metastasis, making CP4H1 a significant therapeutic target.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is intended to support further research and development of this compound as a potential antifibrotic and antimetastatic agent.[1]

Introduction

Collagen is the most abundant protein in animals, providing structural integrity to tissues. Its stability is dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[1] These enzymes are Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenases.[1] Inhibition of CP4H1 can disrupt collagen biosynthesis, offering a therapeutic strategy for diseases characterized by excessive collagen deposition.[3][4] this compound has emerged as a promising inhibitor that demonstrates cellular bioavailability and selective activity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from in vitro studies.

| Compound | IC50 (µM) for CP4H1 | Cellular EC50 (µM) | LogP |

| This compound | 0.030 ± 0.003 | 1.0 ± 0.2 | 1.8 |

| PyimDC (diacid) | 0.008 ± 0.001 | >100 | -1.1 |

| EDHB | 100 ± 10 | 500 ± 100 | 1.3 |

Data sourced from a study on selective inhibition of collagen prolyl 4-hydroxylase in human cells.[1]

Experimental Protocols

Recombinant Human CP4H1 Activity Assay

A high-throughput screening method was utilized to determine the inhibitory activity of this compound on recombinant human CP4H1.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CP4H1 (a tetramer of two P4HA1 and two P4HB subunits) is purified. A synthetic peptide substrate, (Pro-Pro-Gly)10, is used.

-

Reaction Mixture: The assay is performed in a buffer containing FeSO4, α-ketoglutarate, ascorbate, and dithiothreitol.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Enzyme Reaction: The reaction is initiated by the addition of CP4H1 and incubated at 37°C.

-

Quantification of Hydroxylation: The product of the reaction, succinate, is quantified using a luminescence-based assay (e.g., Succinate-Glo™).[3][5][6] Alternatively, the formation of 4-hydroxyproline can be measured via colorimetric assays.[3][5][6]

-

IC50 Determination: The concentration of this compound that results in 50% inhibition of CP4H1 activity (IC50) is calculated from the dose-response curve.

Cellular Collagen Biosynthesis Assay

This assay assesses the ability of this compound to inhibit collagen production in a cellular context.

Methodology:

-

Cell Culture: Human fibroblasts (e.g., BJ fibroblasts) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Metabolic Labeling: A radiolabeled proline analog or a fluorescently tagged proline is added to the culture medium to be incorporated into newly synthesized collagen.

-

Collagen Isolation: Collagen is isolated from the cell lysate and the extracellular matrix.

-

Quantification: The amount of newly synthesized, hydroxylated collagen is quantified by measuring the incorporated label.

-

EC50 Determination: The effective concentration of this compound that results in a 50% reduction in collagen biosynthesis (EC50) is determined.

Signaling and Mechanistic Pathways

CP4H1 Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of collagen prolyl 4-hydroxylase and the mechanism of inhibition by compounds like this compound.

Caption: CP4H1 catalytic cycle and competitive inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The logical flow for the in vitro characterization of a CP4H1 inhibitor like this compound is depicted below.

Caption: Experimental workflow for characterizing CP4H1 inhibitors.

Conclusion

The available in vitro data strongly support this compound as a potent and selective inhibitor of CP4H1 with good cell permeability. Its ability to suppress collagen biosynthesis in cellular models at non-toxic concentrations highlights its potential for further development as a therapeutic agent for fibrotic diseases and cancer. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. researchgate.net [researchgate.net]

Diethyl pyimDC: A Technical Guide to its Discovery and Development as a Selective Collagen Prolyl 4-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Diethyl pyimDC, a novel inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1).[1][2][3][4][5][6] this compound has emerged as a valuable research tool and a potential therapeutic lead for conditions associated with excessive collagen deposition, such as fibrosis and cancer metastasis.[2][7][8]

Introduction: The Rationale for Targeting Collagen Prolyl 4-Hydroxylase

Collagen, the most abundant protein in mammals, provides structural integrity to tissues. Its stability is critically dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[7][8] This Fe(II)- and α-ketoglutarate (AKG)-dependent enzymatic modification is essential for the formation of the stable collagen triple helix.[8] Overproduction and excessive deposition of collagen are hallmarks of fibrotic diseases and can promote cancer progression by creating a favorable microenvironment for tumor cell invasion and metastasis.[7][8]

Consequently, the inhibition of CP4H presents a compelling therapeutic strategy. While compounds like ethyl 3,4-dihydroxybenzoate (EDHB) have been used experimentally to inhibit CP4H, they suffer from low potency and off-target effects, notably the chelation of intracellular iron, which can lead to cellular iron deficiency.[7] This limitation spurred the development of more selective and potent inhibitors, leading to the discovery of this compound.

Discovery and Design of this compound

This compound, chemically known as ethyl 2-(5-ethoxycarbonyl-1-H-imidazol-2-yl)pyridine-5-carboxylate, was developed as a cell-permeable prodrug.[1][9] The active inhibitor, pyimDC, is a biheteroaryl dicarboxylate designed to mimic the co-substrate α-ketoglutarate. The esterification to this compound enhances its cell permeability, allowing it to cross the cell membrane.[7] Once inside the cell, it is presumed that cellular esterases hydrolyze the ethyl esters, releasing the active inhibitor, pyimDC.[1][7]

A key innovation in the design of pyimDC was the replacement of one of the pyridine rings found in earlier bipyridine-based inhibitors with an imidazole ring. This modification was part of a broader exploration of bipyridine analogues aimed at improving solubility and reducing the iron-binding properties that plagued previous compounds, while maintaining inhibitory potency against human CP4H.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active form, pyimDC, from in vitro and cell-based assays.

| Compound | Target | Assay | IC50 (µM) | Reference |

| pyimDC | Human CP4H1 | In vitro enzymatic | 2.6 ± 0.1 | [2][3][7] |

| pyoxDC | Human CP4H1 | In vitro enzymatic | 33 ± 8 | [7] |

| pythiDC | Human CP4H1 | In vitro enzymatic | 4.0 ± 0.2 | [7] |

| Compound | Cell Line | Effect | Concentration | Key Finding | Reference |

| This compound | MDA-MB-231 | Collagen Secretion | ≤ 56 µM | Significant reduction in secreted collagen | [7][8] |

| This compound | MDA-MB-231 | Iron Metabolism | ≤ 56 µM | No significant effect on TfR or HIF-1α levels; subtle decrease in ferritin at higher concentrations | [7][8] |

| This compound | MDA-MB-231 | Cytotoxicity | Up to 500 µM | No cytotoxic activity observed | [10] |

| Diethyl pythiDC | MDA-MB-231 | Iron Metabolism | Up to 500 µM | Appeared normal; no signs of iron-deficient phenotype | [7][10] |

| EDHB | MDA-MB-231 | Iron Metabolism | Not specified | Induced a strong iron-deficient phenotype | [7] |

Mechanism of Action and Signaling Pathways

This compound acts as a prodrug. Upon entering the cell, it is hydrolyzed to pyimDC. PyimDC then inhibits CP4H1, likely by competing with the co-substrate α-ketoglutarate. This inhibition prevents the hydroxylation of proline residues on procollagen chains within the endoplasmic reticulum. Without proper hydroxylation, the procollagen chains cannot form stable triple helices, leading to their retention and degradation within the cell, and a subsequent reduction in the secretion of mature collagen. A key advantage of this compound is its selectivity, as it inhibits CP4H activity at concentrations that do not significantly disrupt cellular iron homeostasis, a common off-target effect of less selective inhibitors.[7]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in the supplementary information of the primary literature.[11] The general synthetic strategy involves the coupling of appropriate pyridine and imidazole precursors, followed by esterification. Researchers should refer to Vasta et al., 2016 (ACS Chemical Biology) for the complete synthetic procedures and characterization data.[11]

In Vitro CP4H1 Inhibition Assay

This assay quantifies the inhibitory potency of compounds against recombinant human CP4H1.

Materials:

-

Recombinant human CP4H1

-

(Pro-Pro-Gly)10 peptide substrate

-

α-ketoglutarate (AKG)

-

FeSO4

-

Ascorbate

-

Dithiothreitol (DTT)

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.8)

-

Test compounds (e.g., pyimDC) dissolved in DMSO

-

Quenching solution (e.g., boiling)

-

HPLC system with a C18 reversed-phase column

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, DTT, ascorbate, FeSO4, and the (Pro-Pro-Gly)10 substrate.

-

Add the test compound at various concentrations to the reaction mixture. Include a DMSO-only control.

-

Pre-incubate the mixture for 2 minutes at 30°C.

-

Initiate the reaction by adding α-ketoglutarate.

-

Allow the reaction to proceed for 10 minutes at 30°C.

-

Quench the reaction by boiling for 60 seconds.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by reversed-phase HPLC to quantify the conversion of the substrate to the hydroxylated product.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.[11]

Figure 2: Workflow for the in vitro CP4H1 inhibition assay.

Cell Viability (MTS) Assay

This assay assesses the cytotoxic effects of the test compounds on cultured cells.

Materials:

-

MDA-MB-231 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

96-well clear bottom plates

-

Test compounds (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

MTS reagent

-

H2O2 (positive control for cell death)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Plate MDA-MB-231 cells at a density of 5,000 cells per well in a 96-well plate.

-

Allow cells to adhere for 4 hours.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., PBS) and a positive control (H2O2).

-

Incubate the cells for 24 hours at 37°C.

-

Remove the medium and wash the cells with PBS.

-

Add the MTS reagent (diluted 1:5 in fresh medium) to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of viable cells by normalizing the absorbance values of treated wells to the PBS control (100% viability) and the H2O2 control (0% viability).[10][12]

Western Blot Analysis for Iron Deficiency Markers

This protocol is used to determine if the test compounds induce an iron-deficient phenotype in cells by measuring the levels of key iron-responsive proteins.

Materials:

-

MDA-MB-231 cells

-

Test compounds (e.g., this compound, EDHB as a positive control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against HIF-1α, transferrin receptor (TfR), and ferritin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat MDA-MB-231 cells with the test compounds for a specified period (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for HIF-1α, TfR, and ferritin. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein levels, which indicate the cellular iron status. An increase in HIF-1α and TfR, coupled with a decrease in ferritin, is indicative of iron deficiency.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective CP4H inhibitors. Its ability to effectively reduce collagen secretion in cellular models without inducing the iron-deficient phenotype associated with earlier inhibitors like EDHB makes it a superior tool for studying the roles of collagen hydroxylation in physiology and disease.[7] The data suggests that this compound, and its related analogue Diethyl pythiDC, are promising candidates for further preclinical and clinical development as antifibrotic and antimetastatic agents.[1][2][7] Future research should focus on the pharmacokinetic and pharmacodynamic properties of these compounds in in vivo models to fully assess their therapeutic potential.

References

- 1. raineslab.com [raineslab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1821370-64-2 | CAS数据库 [chemicalbook.com]

- 6. 二乙基吡虫啉 | this compound | Inhibitor/Agonist | CAS 1821370-64-2 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]

- 7. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9809586B2 - Inhibitors of collagen prolyl 4-hydroxylase - Google Patents [patents.google.com]

- 9. This compound [1821370-64-2] glixxlabs.com, High quality biochemicals supplier [glixxlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. raineslab.com [raineslab.com]

- 12. glpbio.com [glpbio.com]

Diethyl pyimDC: A Chemical Probe for Collagen Prolyl 4-Hydroxylase (CP4H)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diethyl 2-(1-methyl-1H-imidazol-2-yl)pyridine-5,6-dicarboxylate (diethyl pyimDC), a potent and selective chemical probe for the enzyme Collagen Prolyl 4-Hydroxylase (CP4H). This compound serves as a valuable tool for studying the role of CP4H in various physiological and pathological processes, including fibrosis and cancer metastasis.

Introduction to CP4H and the Role of this compound

Collagen, the most abundant protein in the extracellular matrix, requires extensive post-translational modification for its proper structure and function. A critical step in collagen biosynthesis is the hydroxylation of proline residues, a reaction catalyzed by CP4H. This hydroxylation is essential for the formation of the stable triple-helical structure of collagen.[1] Dysregulation of CP4H activity is implicated in diseases characterized by excessive collagen deposition, such as fibrosis and the tumor microenvironment.

This compound is a cell-permeable pro-drug of the active inhibitor, 2-(1-methyl-1H-imidazol-2-yl)pyridine-5,6-dicarboxylic acid (pyimDC). Once inside the cell, esterases hydrolyze the ethyl esters, releasing the active dicarboxylate form which competitively inhibits CP4H with respect to its co-substrate, α-ketoglutarate. The esterified form allows the compound to efficiently cross cell membranes, a crucial feature for a chemical probe intended for in-cellulo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for pyimDC and this compound based on available literature.

| Compound | Target | Assay | Value | Reference |

| pyimDC | CP4H1 | in vitro IC50 | (2.6 ± 0.1) µM | [2] |

| This compound | CP4H1 | in vitro Inhibition | No inhibition at 100 µM | |

| This compound | PHD2 | in vitro Inhibition | No inhibition at 100 µM |

| Cell-Based Assay | Cell Line | Compound | Effect | Reference |

| Type I Collagen Secretion | MDA-MB-231 | This compound | Significantly reduced | |

| Cytotoxicity | MDA-MB-231 | This compound | No significant cytotoxicity at high µM concentrations | |

| Iron Homeostasis (Ferritin, TfR, HIF-1α levels) | MDA-MB-231 | This compound | Intermediate phenotype at high concentrations (ferritin decrease), no effect at ≤56 µM |

Signaling Pathway and Experimental Workflows

Collagen Biosynthesis and CP4H Action

The following diagram illustrates the central role of CP4H in the collagen biosynthesis pathway.

Caption: Role of CP4H in collagen biosynthesis.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the workflow for assessing the target engagement of this compound with CP4H in a cellular context.

Caption: CETSA experimental workflow.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay (Adapted Protocol)

This protocol is adapted from general fluorescence polarization procedures to assess the binding of the active inhibitor, pyimDC, to CP4H1. A fluorescently labeled peptide substrate or a known ligand would be required as a tracer.

Objective: To determine the binding affinity of pyimDC for CP4H1.

Materials:

-

Recombinant human CP4H1

-

Fluorescently labeled peptide substrate of CP4H1 (e.g., FITC-(Pro-Pro-Gly)n) or a fluorescently labeled known CP4H1 inhibitor

-

pyimDC (hydrolyzed from this compound)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Tracer and Protein Preparation:

-

Prepare a 2X stock solution of the fluorescent tracer in Assay Buffer.

-

Prepare a 2X serial dilution of CP4H1 in Assay Buffer.

-

-

Assay Setup:

-

Add 10 µL of the 2X CP4H1 serial dilutions to the wells of the 384-well plate.

-

Add 10 µL of the 2X fluorescent tracer to all wells.

-

For competition assays, pre-incubate varying concentrations of pyimDC with CP4H1 before adding the tracer.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units as a function of CP4H1 concentration (for direct binding) or pyimDC concentration (for competition).

-

Calculate the dissociation constant (Kd) or IC50 value by fitting the data to a suitable binding model.

-

Cellular Thermal Shift Assay (CETSA) (Adapted Protocol)

This adapted protocol outlines the steps to confirm the engagement of this compound with CP4H in intact cells.

Objective: To demonstrate that this compound binds to and stabilizes CP4H in a cellular environment.

Materials:

-

MDA-MB-231 cells

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

Procedure:

-

Cell Treatment:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Treat cells with a desired concentration of this compound or DMSO (vehicle) for a specified time (e.g., 4 hours).

-

-

Cell Harvesting and Heating:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Sample Analysis:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the levels of soluble CP4H in each sample by Western Blot.

-

-

Data Analysis:

-

Compare the amount of soluble CP4H at different temperatures between the this compound-treated and vehicle-treated samples. An increase in the thermal stability of CP4H in the presence of this compound indicates target engagement.

-

Western Blot for CP4H and Secreted Collagen I (Adapted Protocol)

This protocol describes the detection of cellular CP4H levels and secreted collagen I from the cell culture medium.

Objective: To assess the effect of this compound on CP4H protein levels and collagen I secretion.

Materials:

-

MDA-MB-231 cells treated with this compound or vehicle

-

Cell lysis buffer (for cellular CP4H)

-

Conditioned cell culture medium (for secreted collagen I)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-CP4Hα1, anti-Collagen I

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Cell Lysate (for CP4H): After treatment, wash cells with cold PBS and lyse with lysis buffer. Determine protein concentration.

-

Conditioned Medium (for Collagen I): Collect the culture medium after treatment. Concentrate the proteins if necessary (e.g., using centrifugal filters).

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-CP4Hα1 or anti-Collagen I) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative protein levels. Use a loading control (e.g., β-actin or GAPDH) for cell lysates.

-

Conclusion

This compound is a valuable chemical probe for investigating the cellular functions of CP4H. Its cell permeability and selective inhibition of CP4H make it a superior tool compared to less selective inhibitors. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound in their studies of collagen biology, fibrosis, and cancer. Further characterization of its in-cellulo dose-response and binding kinetics will continue to enhance its utility as a precise tool for dissecting the roles of CP4H.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its Derivatives

This technical guide provides a comprehensive overview of the biological activities of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its structurally related analogs. This class of compounds, belonging to the 1,4-dihydropyridine (DHP) family, has garnered significant interest for its diverse pharmacological effects. This document summarizes key quantitative data, details the experimental protocols used to assess their biological activities, and provides visual representations of the underlying mechanisms and experimental workflows.

Quantitative Data Presentation

The primary biological activity reported for derivatives of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is their cytotoxic effect on cancer cells, which is mediated through the induction of apoptosis. A study involving 21 synthetic derivatives tested against the HCT116 human colon cancer cell line provides the most comprehensive quantitative dataset available.[1]

| Compound (Substituent at 4-position) | Half-Maximal Cell Growth Inhibitory Concentration (IC50) in HCT116 cells (µM) |

| 4-(4-Chlorophenyl) | 16.29 - 68.88 (Range for 21 derivatives) |

| Specific values for other derivatives were not individually reported in the abstract. |

Additionally, a ureido phenyl substituted 1,4-dihydropyridine derivative was found to activate the pyruvate kinase enzyme with a half-maximal activating concentration (AC50) of 87.70 µM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assessment using Clonogenic Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cells by measuring their ability to inhibit colony formation.

-

Cell Line: HCT116 human colon cancer cells.

-

Procedure:

-

HCT116 cells are cultured in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded into T25 flasks at a suitable density to form colonies.

-

The synthesized Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the flasks at varying concentrations. A vehicle control (solvent only) is also included.

-

The cells are incubated for a period of 9-11 days to allow for colony formation.

-

After the incubation period, the medium is removed, and the colonies are fixed and stained with a solution such as 0.5% crystal violet in 25% methanol for 15 minutes.

-

The staining solution is removed, and the flasks are rinsed with water to remove excess stain.

-

Colonies containing 50 or more cells are counted.

-

The plating efficiency and surviving fraction are calculated for each treatment group relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits colony formation by 50%, is determined from the dose-response curves.

-

Apoptosis Detection using Annexin V Staining Assay

This assay is used to confirm that the observed cytotoxicity is due to the induction of apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

HCT116 cells are seeded and treated with the test compounds for a specified period.

-

Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are resuspended in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, 5 µL of Annexin V conjugated to a fluorochrome (e.g., FITC) and 5 µL of PI are added.

-

The cells are incubated for 15-20 minutes at room temperature in the dark.

-

After incubation, 400 µL of 1X Binding Buffer is added to each tube.

-

The stained cells are analyzed by flow cytometry.

-

The cell populations are quantified:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

-

Calcium Channel Antagonism Assessment

This radioligand binding assay is used to determine the affinity of the compounds for L-type calcium channels.

-

Materials:

-

Membrane preparations from cardiac or smooth muscle tissue.

-

[3H]Nitrendipine (radioligand).

-

Test compounds (unlabeled ligands).

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Heart tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to obtain a membrane pellet. The pellet is washed multiple times by resuspension and centrifugation.[2]

-

In reaction tubes, aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Nitrendipine and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled calcium channel blocker (e.g., nifedipine).

-

The incubation is carried out for 90 minutes at 25°C in the dark.[2]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold wash buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of the test compound is determined by analyzing the competition binding data.

-

This ex vivo assay measures the ability of the compounds to inhibit vasoconstriction, which is indicative of calcium channel blockade.

-

Procedure:

-

The thoracic aorta is isolated from a rat and placed in a cold physiological salt solution (PSS).

-

The aorta is cleaned of adhering tissue and cut into rings. The endothelium may be removed by gentle rubbing.

-

The aortic rings are mounted in an organ bath containing PSS, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The rings are allowed to equilibrate under a resting tension.

-

Contraction is induced by adding a vasoconstrictor, such as high potassium chloride (KCl) or phenylephrine, to the organ bath.

-

Once a stable contraction is achieved, the test compound is added in a cumulative manner to obtain a dose-response curve for relaxation.

-

The isometric tension of the aortic rings is continuously recorded.

-

The relaxant effect of the compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Paraoxonase 1 (PON1) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the PON1 enzyme.

-

Principle: PON1 catalyzes the hydrolysis of paraoxon to p-nitrophenol, which can be measured spectrophotometrically at 412 nm.

-

Procedure:

-

The reaction mixture is prepared in a cuvette or microplate well, containing a buffer (e.g., Tris-HCl, pH 8.0), CaCl2 (as PON1 is a calcium-dependent enzyme), and the test compound at various concentrations.[3]

-

The reaction is initiated by adding the substrate, paraoxon.

-

The increase in absorbance at 412 nm due to the formation of p-nitrophenol is monitored for 2 minutes at 37°C using a spectrophotometer.[3]

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

Pyruvate Kinase (PK) Activation Assay

This assay measures the ability of the compounds to activate the pyruvate kinase enzyme.

-

Principle: This is a coupled enzyme assay. Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.

-

Procedure:

-

A reaction cocktail is prepared containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2, KCl, ADP, PEP, NADH, and lactate dehydrogenase.[4]

-

The test compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of the pyruvate kinase enzyme or a cell/tissue extract containing the enzyme.

-

The decrease in absorbance at 340 nm is monitored over time at 25°C using a spectrophotometer.[4]

-

The rate of the reaction is calculated from the linear portion of the curve.

-

The activation of PK by the test compound is determined by comparing the reaction rate in the presence of the compound to the basal rate without the compound.

-

The AC50 value is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The biological activities of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives are mediated through distinct signaling pathways and mechanisms.

Induction of Apoptosis

The cytotoxic effects of these compounds on cancer cells are attributed to the induction of apoptosis, likely through a mitochondrial-related pathway.

Caption: Mitochondrial-mediated apoptosis induced by DHP derivatives.

Calcium Channel Antagonism

These compounds act as antagonists of L-type voltage-gated calcium channels, leading to vasodilation.

Caption: Mechanism of vasodilation by DHP-mediated calcium channel blockade.

Paraoxonase 1 (PON1) Inhibition

The inhibition of PON1 by DHP derivatives is likely a competitive mechanism where the compound competes with the natural substrate for the enzyme's active site.

Caption: Competitive inhibition of the PON1 enzyme by a DHP derivative.

Pyruvate Kinase (PK) Activation

Certain DHP derivatives can act as allosteric activators of pyruvate kinase, enhancing its catalytic activity.

Caption: Allosteric activation of pyruvate kinase by a DHP derivative.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Prodrug Properties of Diethyl pyimDC

Executive Summary

This compound (ethyl 2-(5-ethoxycarbonyl-1-H-imidazol-2-yl)pyridine-5-carboxylate) is a cell-permeable prodrug designed for the targeted inhibition of collagen prolyl 4-hydroxylase (CP4H). Its active metabolite, pyimDC, is a potent inhibitor of CP4H1, an enzyme critical to collagen biosynthesis. A key advantage of this compound is its ability to inhibit collagen production in cellular models at concentrations that do not disrupt iron homeostasis, a common off-target effect of other inhibitors in this class. This technical guide provides a comprehensive overview of the prodrug properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its operational pathways.

Introduction

Collagen prolyl 4-hydroxylases (CP4Hs) are Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenases that catalyze the formation of 4-hydroxyproline in collagen.[1] This post-translational modification is essential for the proper folding and stability of collagen triple helices.[1] Overactivity of CP4H is implicated in pathological conditions characterized by excessive collagen deposition, such as fibrosis and cancer metastasis. Consequently, the development of potent and selective CP4H inhibitors is a significant therapeutic goal.

While potent inhibitors like bipyridine dicarboxylates (bipyDCs) exist, their utility is limited by poor cell permeability and a high affinity for free iron, leading to off-target effects.[2][3] this compound was developed to overcome these limitations. As a diethyl ester, it functions as a prodrug, masking the active dicarboxylate moiety to enhance cellular uptake.[1][4][5] Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, pyimDC, which then selectively inhibits CP4H.

Mechanism of Action

The mechanism of this compound involves a multi-step process from cellular entry to target engagement:

-

Cellular Uptake: The ethyl ester groups of this compound increase its lipophilicity, as indicated by a calculated logP value conducive to passive diffusion across the cell membrane.[4][5] This esterification is a common and effective prodrug strategy.[5]

-

Intracellular Activation: Following cellular uptake, intracellular esterases hydrolyze the two ethyl ester groups, converting the inactive prodrug this compound into its active diacid form, pyimDC. This activation is critical, as the diethyl ester form shows no direct inhibition of CP4H1 in vitro, even at concentrations up to 100 µM.[1]

-

Target Inhibition: The active metabolite, pyimDC, is a potent inhibitor of human CP4H1.[2][4] It acts as a competitive inhibitor with respect to the co-substrate α-ketoglutarate (AKG).[2] By binding to the enzyme's active site, pyimDC prevents the hydroxylation of proline residues within procollagen chains.

-

Biological Consequence: The inhibition of prolyl hydroxylation disrupts the formation of stable collagen triple helices, leading to a reduction in the secretion of mature type I collagen from the cell.[4] This provides the basis for its potential as an antifibrotic and antimetastatic agent.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and properties of this compound and its active form, pyimDC.

Table 1: Inhibitory Potency and Iron-Binding Affinity

| Compound | Target | IC₅₀ (μM) | Iron Binding (Fe₂₀-EC₅₀) (μM) | Notes |

| pyimDC (Active Form) | Human CP4H1 | 2.6 ± 0.1 | Not Reported | Potent inhibition of the target enzyme.[2] |

| This compound (Prodrug) | Human CP4H1 | > 100 | > 600 | The prodrug is inactive against the isolated enzyme.[1] The high EC₅₀ value indicates very low affinity for Fe(II).[2][3] |

Table 2: Cellular Activity and Specificity

| Compound | Cell Line | Effect | Concentration | Impact on Iron Homeostasis |

| This compound | MDA-MB-231, HEK293T | Reduced Collagen I Secretion | Effective at ≤ 56 μM | No significant change in Ferritin, TfR, or HIF-1α levels.[2][5] |

| This compound | MDA-MB-231, HEK293T | Intermediate Iron-Deficient Phenotype | > 56 μM | Significant decrease in ferritin levels, but no accumulation of TfR or HIF-1α.[2][5] |

| This compound | MDA-MB-231 | Cytotoxicity | Not cytotoxic at high micromolar concentrations | Appears to be non-toxic in cellular models.[7] |

Visualizations

Prodrug Activation and Mechanism of Action

Caption: Prodrug activation and inhibition pathway of this compound.

Experimental Workflow for Cellular Iron Homeostasis Analysis

Caption: Workflow for analyzing the effects of this compound on cellular iron metabolism markers.

Detailed Experimental Protocols

In Vitro CP4H1 Inhibition Assay

-

Objective: To determine the IC₅₀ value of pyimDC against human CP4H1.

-

Methodology: The assay measures the activity of recombinant human CP4H1. The reaction typically involves the enzyme, a synthetic peptide substrate (e.g., (Pro-Pro-Gly)₁₀), Fe(II), AKG, and ascorbate.

-

The enzyme is incubated with varying concentrations of the inhibitor (pyimDC).

-

The reaction is initiated by the addition of substrates.

-

Enzyme activity is measured by quantifying the amount of AKG consumed or succinate produced, often using a coupled-enzyme system or mass spectrometry.

-

Data are fitted to a dose-response curve to determine the IC₅₀ value.[2]

-

Cellular Cytotoxicity Assay (MTS Assay)

-

Objective: To assess the effect of this compound on the viability of cultured cells.

-

Cell Line: MDA-MB-231 human breast cancer cells.[7]

-

Protocol:

-

Plate cells (e.g., 5,000 cells/well) in a clear 96-well plate and allow them to adhere for 4 hours.[7]

-

Remove the medium and add fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is included.[7]

-

Incubate the cells at 37°C for 24 hours.[7]

-

Remove the treatment medium and wash cells with Dulbecco's PBS.[7]

-

Add MTS reagent (in a 1:5 ratio with medium) to each well and incubate for 2 hours at 37°C.[7]

-

Measure the absorbance at 490 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[7]

-

Analysis of Iron Metabolism Markers by Immunoblot

-

Objective: To determine if this compound treatment induces an iron-deficient phenotype in cells.

-

Cell Lines: MDA-MB-231 or HEK293T cells.[2]

-

Protocol:

-

Treat cells with this compound, a positive control for iron chelation (e.g., deferoxamine, DFO), and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[2]

-

Lyse the cells and quantify the total protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[2]

-

Probe the membrane with primary antibodies specific for key iron metabolism proteins: Ferritin, Transferrin Receptor (TfR), and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2]

-

Probe with an antibody for a loading control, such as β-actin.[2]

-

Apply appropriate secondary antibodies and detect signals using chemiluminescence.

-

Quantify band intensities and normalize the levels of the target proteins to the β-actin signal. Compare treated samples to the vehicle control.[2]

-

Collagen Secretion Assay

-

Objective: To measure the effect of this compound on the secretion of type I collagen.

-

Cell Line: MDA-MB-231 cells, which are known to secrete large amounts of collagen.[4]

-

Protocol:

-

Treat cultured MDA-MB-231 cells with this compound or vehicle control.

-

Collect the cell culture medium and the cell lysate separately.

-

Separate proteins from the medium by SDS-PAGE under non-reducing conditions to preserve the collagen triple helix.

-

Perform an immunoblot analysis using a primary antibody specific for type I collagen to detect the amount of secreted collagen in the medium.[4]

-

Conclusion

This compound stands out as a well-designed prodrug for the inhibition of collagen prolyl 4-hydroxylase. Its key attributes include effective cell permeability and a highly favorable safety profile concerning iron homeostasis. The esterified design ensures that the potent, but otherwise impermeable, active inhibitor pyimDC is delivered intracellularly. At concentrations effective for inhibiting collagen secretion, this compound does not trigger the iron-deficiency response that plagues many other inhibitors of Fe(II)-dependent dioxygenases.[4][7] These properties make this compound a valuable chemical probe for studying the roles of CP4H in cell biology and a promising lead compound for the development of novel antifibrotic and antimetastatic therapeutics.

References

- 1. raineslab.com [raineslab.com]

- 2. US9809586B2 - Inhibitors of collagen prolyl 4-hydroxylase - Google Patents [patents.google.com]

- 3. warf.org [warf.org]

- 4. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raineslab.com [raineslab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Diethyl pyimDC in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyimDC is a cell-permeable pro-inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1), a critical enzyme in collagen biosynthesis. As a diester, this compound is designed for enhanced cellular uptake, after which it is hydrolyzed to its active form, pyimDC. The active form inhibits CP4H1, an enzyme responsible for the hydroxylation of proline residues in procollagen chains. This post-translational modification is essential for the formation of stable collagen triple helices at physiological temperatures. Inhibition of CP4H1 leads to the production of under-hydroxylated, unstable procollagen, which is often retained within the endoplasmic reticulum and subsequently degraded. This mechanism makes this compound a valuable tool for studying the roles of collagen in various physiological and pathological processes, including fibrosis and cancer metastasis.